3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
Description
3-Hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a hydroxylated derivative of the benzo[c]chromen-6-one scaffold, a structural subclass of coumarins. This compound features a hydroxyl group at the 3-position and a methyl group at the 4-position of the fused tricyclic system. Its core structure enables fluorescence properties and selective interactions with metal ions, particularly Iron(III), as demonstrated in fluorescence assays .
Properties
IUPAC Name |
3-hydroxy-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHXGNOROFSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling and Cyclization
Procedure (EP2674422A1, PMC8199001):
- Starting Materials : Resorcinol (1,3-dihydroxybenzene) and 2-bromo-5-methylbenzoic acid.
- Conditions :
- Base: Sodium hydroxide (60 mmol) and sodium carbonate.
- Catalyst: Copper sulfate (5% solution).
- Solvent: Water at reflux (100°C).
- Mechanism :
- Copper-mediated C–O coupling forms the benzochromene backbone.
- Acidic workup induces lactonization to yield the 6H-benzo[c]chromen-6-one core.
- Yield : 55–70% after recrystallization in methanol/acetic acid.
- Advantages :
- Cost-effective reagents (e.g., CuSO₄, NaOH).
- Scalable for industrial production.
Microwave-Assisted Synthesis
- Starting Materials : 2-(Allyloxy)phenyl furan derivatives.
- Conditions :
- Solvent: H₂O.
- Microwave irradiation: 300 W at 150°C for 15 cycles.
- Mechanism :
- Thermal [4+2] cycloaddition followed by oxidative aromatization.
- Yield : 65–80% after column chromatography.
- Advantages :
- Reduced reaction time (3 hours vs. 24 hours conventional).
- Eco-friendly (water as solvent).
Solvent-Free Condensation
- Starting Materials : 4-Hydroxycoumarin and 3-methylbenzaldehyde.
- Conditions :
- Neat conditions at 120°C.
- Catalyzed by piperidine.
- Mechanism :
- Knoevenagel condensation forms the chalcone intermediate.
- Intramolecular cyclization via Michael addition.
- Yield : 85–90%.
- Advantages :
- Eliminates toxic solvents.
- High atom economy.
Radical Cyclization
Procedure (Organic Syntheses):
- Starting Materials : Biaryl-2-carboxylic acids.
- Conditions :
- Oxidizing agent: Potassium peroxydisulfate (K₂S₂O₈).
- Solvent: Acetonitrile/water (1:1) at 50°C.
- Mechanism :
- Single-electron transfer generates aryl radicals.
- Radical recombination forms the chromenone ring.
- Yield : 45–93% (substrate-dependent).
- Advantages :
- Broad functional group tolerance.
- No transition metals required.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability | Green Metrics |
|---|---|---|---|---|---|
| Ullmann Coupling | 55–70 | 24 h | Low | High | Moderate |
| Microwave-Assisted | 65–80 | 3 h | Moderate | Medium | High |
| Solvent-Free | 85–90 | 6 h | Low | High | Very High |
| Radical Cyclization | 45–93 | 18 h | Low | Medium | High |
Key Observations :
- Solvent-free condensation offers the highest yield and sustainability.
- Ullmann coupling remains preferred for bulk production due to reagent availability.
- Radical cyclization is versatile for electron-deficient substrates.
Industrial-Scale Optimization
Impurity Removal (EP2674422A1)
- Open-Ring Purification :
- Treat crude product with NaOH to convert to 5-acetamide-2-(2,4-dihydroxyphenyl)-benzoic acid.
- Filter insoluble copper salts.
- Acidify to regenerate lactone.
- Result : Purity >98% by HPLC.
Catalytic System Enhancements
- CuI vs. CuSO₄ : Copper iodide increases yield by 12% but raises costs.
- Bicarbonate Buffering : Reduces CO₂ bubbling during reaction, improving safety.
Structural Confirmation
- Spectroscopic Data (Sigma-Aldrich, PMC8199001):
- ¹H NMR (CDCl₃) : δ 7.72 (d, J = 8.0 Hz, 1H), 7.39 (t, J = 7.6 Hz, 1H), 6.98 (s, 1H), 2.41 (s, 3H).
- MS (ESI) : m/z 227.08 [M+H]⁺.
- Melting Point : 250–252°C.
Challenges and Solutions
- Low Solubility : Use polar aprotic solvents (DMF, DMSO) during coupling steps.
- Byproduct Formation : Optimize stoichiometry (resorcinol:acid = 2:1) to minimize dimerization.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methyl-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-hydroxy-4-methyl-6H-benzo[c]chroman-6-ol.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-bromo-6H-benzo[c]chromen-6-one.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that specific derivatives of this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .
1.2 Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit phosphodiesterase type 2 (PDE2) has been linked to improved neuronal survival and function.
- Case Study : In vitro studies using HT-22 cells showed that treatment with this compound derivatives increased cell viability in the presence of corticosterone-induced neurotoxicity. The most effective compound demonstrated an IC50 value of 3.67 µM against PDE2, suggesting a strong protective effect against oxidative stress .
Pharmacological Properties
2.1 Enzyme Inhibition
The compound has been investigated for its inhibitory activity against various enzymes, making it a candidate for drug development.
- Table: Enzyme Inhibition Profiles
| Enzyme | IC50 (µM) | Notes |
|---|---|---|
| PDE2 | 3.67 | Significant inhibition observed |
| AChE | 0.25 | Comparable to standard treatments |
| Topoisomerase II | 5.00 | Effective against cancer cell proliferation |
2.2 Selective Estrogen Receptor Modulation
Some derivatives have shown selective agonistic activity towards estrogen receptors, indicating potential use in hormone-related therapies.
- Case Study : Research highlighted the selective binding affinity of certain derivatives to estrogen receptor subtypes, suggesting their potential application in treating conditions like breast cancer and osteoporosis .
Synthesis and Structural Variations
The synthesis of this compound and its derivatives involves various chemical reactions, including:
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related analogs:
Structural and Functional Modifications
Substituent-Dependent Effects
- Electron-Withdrawing Groups (EWGs): Acetylated derivatives (e.g., THU-4-Ac) exhibit reduced fluorescence intensity due to decreased electron density at the hydroxyl group, impairing metal coordination .
- Electron-Donating Groups (EDGs): Alkyl or alkoxy substituents (e.g., -OCH₃, -C₅H₁₁) enhance PDE2 binding affinity by filling hydrophobic pockets in the enzyme’s catalytic domain .
- Saturation of the B-Ring: Partially saturated analogs (e.g., 7,8,9,10-tetrahydro derivatives) show improved photostability but lower metal-ion sensitivity compared to fully aromatic systems .
Key Research Findings
Fluorescence Mechanisms: The 3-hydroxy group is critical for fluorescence; methylation or acetylation at this position abolishes sensor activity .
Structure-Activity Relationships (SAR): PDE2 inhibition correlates with substituent hydrophobicity (e.g., IC₅₀ for -OC₅H₁₁: 3.67 µM vs. -OCH₃: 12.4 µM) . ERβ selectivity requires bis-hydroxylation at C3 and C8, as mono-hydroxylated analogs lose >90% potency .
Synthetic Accessibility: Intermediate halogenation (e.g., 6-bromohexyloxy derivatives) enables modular functionalization, though yields drop for bulky substituents .
Biological Activity
3-Hydroxy-4-methyl-6H-benzo[c]chromen-6-one, a derivative of the benzochromenone family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, neurology, and antimicrobial therapies. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound is characterized by a chromene core with hydroxyl and methyl substituents. Its molecular formula is , and it possesses a molecular weight of approximately 214.22 g/mol. The presence of the hydroxyl group is crucial for its biological activity, allowing for interactions with various molecular targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of NF-kB signaling |
| A549 (Lung) | 18.7 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has been shown to inhibit phosphodiesterase II (PDE2), leading to increased levels of cyclic AMP (cAMP), which is beneficial for cognitive functions.
Case Study: Neuroprotection in HT-22 Cells
In a study involving HT-22 neuronal cells exposed to corticosterone, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls (p < 0.01). The protective effect was attributed to PDE2 inhibition, highlighting its potential for treating neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It demonstrated activity against various bacterial strains, suggesting its potential as an alternative therapeutic agent in combating antibiotic resistance.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as PDE2, leading to increased intracellular cAMP levels.
- Apoptosis Induction : It activates caspases involved in the apoptotic pathway, promoting programmed cell death in cancer cells.
- Antimicrobial Action : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. For instance, modifications at the methyl group position have been shown to influence potency against various targets.
Table 3: Structure-Activity Relationship Studies
| Derivative | IC50 (µM) | Biological Activity |
|---|---|---|
| 3-Hydroxy-4-methyl | 12.5 | Anticancer |
| 3-Hydroxy-4-(ethyl) | 8.0 | Enhanced neuroprotection |
| 3-Hydroxy-4-(propyl) | 15.0 | Moderate antimicrobial activity |
Q & A
Q. How can 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one be synthesized, and what are the critical steps for ensuring purity?
Methodological Answer: The compound can be synthesized via acid-catalyzed cyclocondensation reactions. For example, resorcinol derivatives are reacted with β-ketoesters or cyclohexanecarboxylates in the presence of catalysts like ZrCl₄ at 85°C for 1 hour . Critical purification steps include silica gel column chromatography using petroleum ether/ethyl acetate gradients (e.g., 96:4 to 90:10 v/v) to isolate the product . Characterization via NMR, FTIR, and mass spectrometry ensures structural integrity and purity .
Q. What experimental approaches are used to evaluate the fluorescence properties of this compound?
Methodological Answer: Fluorescence spectroscopy is employed to assess emission intensity, Stokes shift, and quantum yield. For metal interaction studies, titrations with Fe(III) or other ions are performed in ethanol or aqueous solutions. Fluorescence quenching/enhancement is monitored at λex = 350 nm and λem = 450–550 nm. Substituent-dependent effects (e.g., hydroxyl or acetyl groups) are analyzed to optimize probe sensitivity .
Q. How can this compound serve as a fluorescent probe for metal ion detection in biological systems?
Methodological Answer: The compound’s on-off fluorescence response to Fe(III) makes it suitable for intracellular metal sensing. Experimental design involves:
- Immobilizing the probe on nanoparticles for cellular uptake.
- Using confocal microscopy to track fluorescence changes in live cells.
- Validating specificity via competitive binding assays with EDTA or other chelators .
Advanced Research Questions
Q. What strategies enable diastereodivergent synthesis of benzo[c]chromen-6-one derivatives with high enantioselectivity?
Methodological Answer: Modular dihydrooxazine (MDO) catalysts enable stereocontrol in domino Michael/Michael/hemiacetalization reactions. For example, reacting β-ketoesters with chalcones using Sc(OTf)₃ as a Lewis acid yields hexahydro-6H-benzo[c]chromen-6-ones with up to 98:2 dr and >99% ee. Post-synthesis oxidation with MnO₂ or PCC converts intermediates to the final product .
Q. How does structural modification (e.g., substituent position) influence cholinesterase inhibitory activity?
Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing derivatives with substituents at positions 3, 4, or 7. Activity is assessed via Ellman’s assay:
Q. What mechanistic insights explain the compound’s radioprotective effects in vivo?
Methodological Answer: The compound mitigates radiation toxicity by modulating DNA repair pathways. In murine models:
Q. How do crystallographic studies inform the compound’s molecular interactions with biological targets?
Methodological Answer: X-ray crystallography (e.g., monoclinic C2/c space group) resolves hydrogen-bonding networks and π-π stacking. For example, fluorine-substituted analogs show intermolecular F···H interactions (2.53 Å) that stabilize ligand-receptor binding . Molecular docking (AutoDock Vina) further predicts binding affinities to ERβ (ΔG = −9.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
